molecular formula C12H18ClNO B12624565 N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine CAS No. 921630-47-9

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine

Cat. No.: B12624565
CAS No.: 921630-47-9
M. Wt: 227.73 g/mol
InChI Key: HYWYUSMACKVUGQ-UHFFFAOYSA-N
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Description

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, potassium permanganate, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

Pharmacological Research

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is structurally related to several psychoactive substances, particularly within the phenethylamine class. Its derivatives, such as 25I-NBOMe, have been studied for their potent psychoactive effects. Research indicates that these compounds can interact with serotonin receptors, leading to significant alterations in perception and cognition .

Case Study: 25I-NBOMe Exposure

A clinical case reported an 18-year-old female who experienced severe symptoms after ingesting 25I-NBOMe. Symptoms included tachycardia, hypertension, and agitation. The compound was detected in her urine at a concentration of 7.5 ng/mL, illustrating the compound's potency and the challenges associated with its detection in biological samples . This case highlights the need for further research into the metabolic pathways and potential therapeutic uses of related compounds.

Toxicological Studies

The toxicological profile of this compound has been examined to assess its safety and potential health hazards. The compound's classification as a hazardous substance necessitates comprehensive safety data sheets that include acute toxicity, skin irritation, and reproductive toxicity evaluations .

Data Table: Toxicological Properties

Property Value
Acute ToxicityModerate
Skin IrritationYes (Mild)
Reproductive ToxicityPotentially hazardous
CarcinogenicityNot classified

This table summarizes key toxicological properties that are critical for understanding the risks associated with exposure to the compound.

Industrial Applications

Beyond pharmacological uses, this compound and its derivatives are being explored for their potential as pesticides and plant protection agents. Research indicates that certain derivatives exhibit insecticidal properties, making them candidates for agricultural applications .

Case Study: Pesticidal Applications

Recent patents have outlined methods for utilizing derivatives of this compound as effective pesticides. These compounds demonstrate efficacy against a range of pests while maintaining a favorable safety profile for non-target organisms .

Analytical Chemistry

The analytical detection of this compound in biological samples poses significant challenges due to its structural similarities with other psychoactive substances. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are essential for accurate identification and quantification of this compound in forensic toxicology settings .

Mechanism of Action

The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is a compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₈ClN₃O, featuring a chloro-substituted phenyl ring attached to an ethanamine moiety. The presence of the methoxyethyl group enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities:

  • Neurotransmitter Interaction : The compound may interact with specific neurotransmitter receptors, potentially influencing neurotransmission pathways.
  • Antimicrobial Activity : Initial findings suggest it could possess antimicrobial properties, although specific mechanisms remain to be elucidated .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Neurotransmitter ModulationPotential interaction with neurotransmitter receptors
AntimicrobialPreliminary evidence of antimicrobial properties
Enzyme InteractionPossible influence on metabolic enzymes

Synthesis

The synthesis of this compound typically involves several steps, including the introduction of the chloro group and the methoxyethyl side chain. The specific protocols may vary based on laboratory practices. The synthesis process can be summarized as follows:

  • Starting Materials : Identify suitable precursors for the chloro-substituted phenyl ring.
  • Reactions : Conduct reactions that introduce the methoxyethyl group and form the ethanamine backbone.
  • Purification : Utilize chromatographic techniques to purify the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into potential applications for this compound:

  • Mannich Bases : Research on Mannich bases has shown that compounds with similar structural features can exhibit anticancer, antibacterial, and antifungal activities. This compound may share these properties due to its structural similarities .
  • Antimicrobial Screening : A study screening various compounds for antimicrobial activity found that structurally related compounds exhibited moderate to good efficacy against bacterial strains. This suggests that further investigation into this compound's antimicrobial potential is warranted .

Table 2: Comparative Analysis of Related Compounds

Compound NameKey Findings
2-Chloro-N-(2-chloroethyl)-N-methyl-2-phenylethanamineAdditional chloro group enhances reactivity
N-[2-Chloro-5-(n-propyl)phenyl]methyl]ethanaminePropyl substitution alters lipophilicity
2-Chloro-N-(4-fluorophenyl)methyl)ethanamineFluorine substitution modifies electronic properties

Properties

CAS No.

921630-47-9

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-14-9-11-8-10(6-7-15-2)4-5-12(11)13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

HYWYUSMACKVUGQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)CCOC)Cl

Origin of Product

United States

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